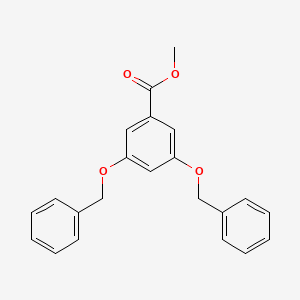
3,5-Bis(benciloxi)benzoato de metilo
Descripción general
Descripción
Methyl 3,5-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 . It is a derivative of benzoic acid, featuring two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Aplicaciones Científicas De Investigación
Methyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Analytical Chemistry: Utilized as a standard or reference compound in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(benzyloxy)benzoate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of methyl 3,5-bis(benzyloxy)benzoate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3,5-bis(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of methyl 3,5-bis(benzyloxy)benzoate largely depends on its chemical reactivity. The benzyloxy groups can participate in various chemical reactions, such as nucleophilic substitution or oxidation, which can alter the compound’s properties and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further react under physiological conditions .
Comparación Con Compuestos Similares
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 3,5-dibenzyloxybenzoate
Comparison:
- Methyl 3,5-dihydroxybenzoate lacks the benzyloxy groups, making it less hydrophobic and less reactive in certain substitution reactions.
- Methyl 3,5-dimethoxybenzoate has methoxy groups instead of benzyloxy groups, which can influence its reactivity and solubility.
- Methyl 3,5-dibenzyloxybenzoate is similar but may have different steric and electronic effects due to the presence of additional benzyloxy groups .
Methyl 3,5-bis(benzyloxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-10-0 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
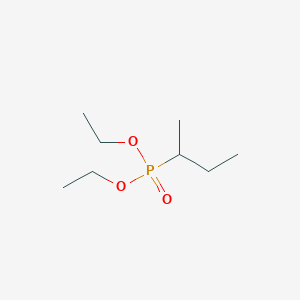
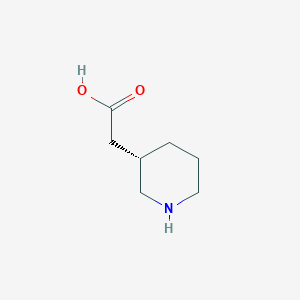

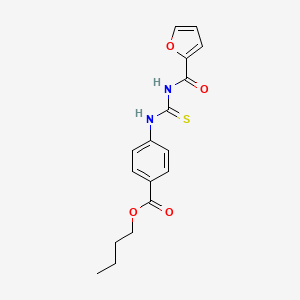
![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635248.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635251.png)
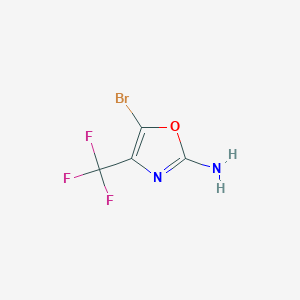



![[5-(4-Chlorophenyl)-2-furyl]methylamine](/img/structure/B1635296.png)
![2-[(3-Methoxyphenyl)amino]acetohydrazide](/img/structure/B1635297.png)
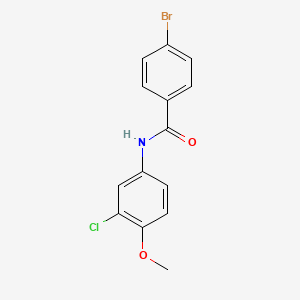
![5,11,17,25-Tetratert-butyl-21-oxapentacyclo[21.3.1.13,7.19,13.115,19]triaconta-1(27),3,5,7(30),9(29),10,12,15(28),16,18,23,25-dodecaene-27,28,29,30-tetrol](/img/structure/B1635300.png)
